4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a bromophenyl group attached to a tetrahydropyridine ring, with a hydrochloride salt form
Scientific Research Applications
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, involve the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Cyclization: The 4-bromophenylhydrazine undergoes cyclization with an appropriate reagent to form the tetrahydropyridine ring.
Purification and Salification: The final product is purified and converted into its hydrochloride salt form using acetone and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVDEKVFXXXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696068 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103855-00-1 |
Source
|
Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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